o-veratryl(2H-tetrazol-5-yl)amine
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Overview
Description
N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetraazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetraazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine exerts its effects involves its interaction with specific molecular targets. The tetraazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzyl alcohol
- 2,3-dimethoxybenzaldehyde
- 2,3-dimethoxybenzoic acid
Uniqueness
N-(2,3-dimethoxybenzyl)-2H-tetraazol-5-amine is unique due to the presence of the tetraazole ring, which imparts distinct chemical properties compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, the combination of methoxy groups and the tetraazole ring can provide unique biological activities not observed in simpler benzyl derivatives.
Properties
Molecular Formula |
C10H13N5O2 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O2/c1-16-8-5-3-4-7(9(8)17-2)6-11-10-12-14-15-13-10/h3-5H,6H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
NNNZUDYWUSJHAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=NNN=N2 |
Origin of Product |
United States |
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